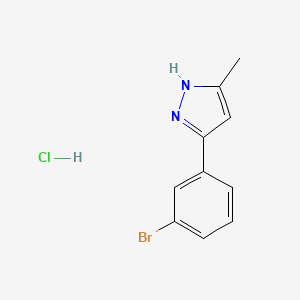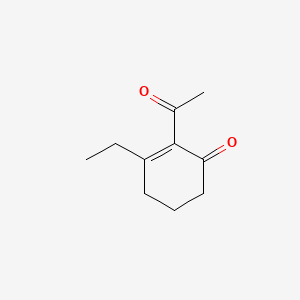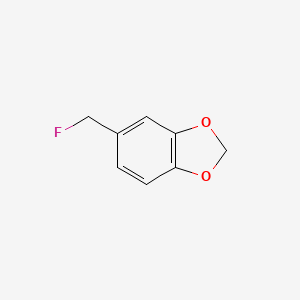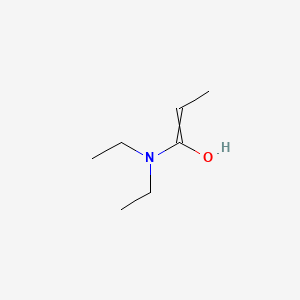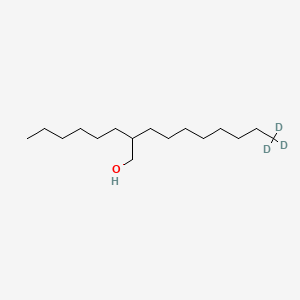![molecular formula C16H25BO5 B13837104 [(E)-2-(3,5-dimethoxyphenyl)ethenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13837104.png)
[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester: is a boronic ester compound with the molecular formula C16H23BO4 and a molecular weight of 290.16 g/mol . This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester typically involves the hydroboration of terminal alkynes or alkenes with pinacolborane. This reaction is catalyzed by simple, commercially available borane adducts such as H3B·THF and H3B·SMe2 . The reaction conditions are mild and tolerate various functional groups, including esters, amines, ethers, and halides .
Industrial Production Methods: Industrial production methods for boronic esters often involve the use of stoichiometric methods such as homologation and lithiation-borylation, as well as catalytic methods like hydroboration, conjugate addition, and diboration .
Chemical Reactions Analysis
Types of Reactions: trans-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products:
Oxidation: Alcohols or ketones.
Reduction: Alkanes or other reduced products.
Substitution: Biaryl compounds or other substituted products.
Scientific Research Applications
Chemistry: In chemistry, trans-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s ability to form stable carbon-carbon bonds makes it valuable in the synthesis of biologically active molecules. It is used in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, trans-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester is used in the production of advanced materials, including polymers and electronic components .
Mechanism of Action
The mechanism by which trans-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions. In these reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide used in the reaction .
Comparison with Similar Compounds
- trans-2-Phenylvinylboronic acid pinacol ester
- trans-2-(4-Methoxyphenyl)vinylboronic acid pinacol ester
- trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester
- Vinylboronic acid pinacol ester
Uniqueness: trans-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester is unique due to the presence of the 3,5-dimethoxyphenyl group, which imparts specific electronic and steric properties to the compound. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C16H25BO5 |
|---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C16H25BO5/c1-15(2,18)16(3,4)22-17(19)8-7-12-9-13(20-5)11-14(10-12)21-6/h7-11,18-19H,1-6H3/b8-7+ |
InChI Key |
YIRUUZGNDRRTJF-BQYQJAHWSA-N |
Isomeric SMILES |
B(/C=C/C1=CC(=CC(=C1)OC)OC)(O)OC(C)(C)C(C)(C)O |
Canonical SMILES |
B(C=CC1=CC(=CC(=C1)OC)OC)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


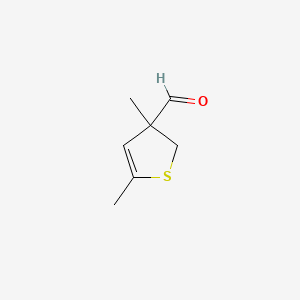
![3-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13837025.png)

![2-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13837032.png)

![4-Hydroxy-3-[2-hydroxy-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one](/img/structure/B13837040.png)


